Chiral Centre Distinguishes from Achiral Analogs
The target compound possesses one asymmetric carbon atom (C-2 of the pentane backbone), confirmed by the vendor-reported value Asymmetric Atoms = 1 on the Fluorochem datasheet . In contrast, the closest linear analog 5-(2-ethoxyethoxy)pentane-1-sulfonyl chloride (CAS 1344084-56-5) is achiral, and the same-molecular-weight regioisomer 5-(2-ethoxyethoxy)-3-methylpentane-1-sulfonyl chloride (CAS 1489810-98-1) likewise lacks a stereogenic centre . The presence of chirality enables the target compound to be used in stereospecific derivatisations and, when resolved, as a single-enantiomer building block—a capability that none of the achiral analogs can offer.
| Evidence Dimension | Number of asymmetric (chiral) carbon atoms |
|---|---|
| Target Compound Data | 1 asymmetric carbon (C-2 of pentane) |
| Comparator Or Baseline | 5-(2-Ethoxyethoxy)pentane-1-sulfonyl chloride: 0 asymmetric carbons; 5-(2-Ethoxyethoxy)-3-methylpentane-1-sulfonyl chloride: 0 asymmetric carbons |
| Quantified Difference | 1 vs. 0 (qualitative, binary difference) |
| Conditions | Structural determination by SMILES/InChI analysis; vendor-reported property (Fluorochem datasheet). |
Why This Matters
A chiral sulfonyl chloride building block is essential for synthesising enantiomerically pure sulfonamides or sulfonate esters for drug discovery; achiral analogs are fundamentally incapable of serving this role.
